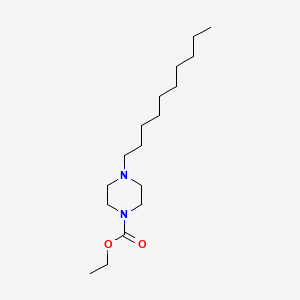
Ethyl 4-decylpiperazine-1-carboxylate
Description
Ethyl 4-decylpiperazine-1-carboxylate is a piperazine derivative characterized by a decyl (10-carbon alkyl) substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. Piperazine-based compounds are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis.
Properties
CAS No. |
63207-02-3 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 4-decylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N2O2/c1-3-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)17(20)21-4-2/h3-16H2,1-2H3 |
InChI Key |
JVOVZRZWICUORT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares ethyl 4-decylpiperazine-1-carboxylate with structurally related piperazine derivatives:
Key Research Findings
Hydrophobicity and Solubility :
- The decyl chain in this compound significantly increases its logP value (~4.5 estimated) compared to ethyl 4-methylpiperazine-1-carboxylate (logP ~0.5) . This property may improve bioavailability in lipid-rich environments but reduce water solubility.
- In contrast, nitro- or sulfonyl-substituted analogs exhibit higher polarity, making them suitable for aqueous-phase reactions or targeting polar binding sites .
Synthetic Challenges :
- Long alkyl chains (e.g., decyl) introduce steric hindrance during synthesis, requiring optimized coupling agents or catalysts (e.g., Ru-based systems as in ) .
- Aromatic substituents (e.g., biphenylyloxy) often necessitate protection/deprotection strategies to avoid side reactions .
Biological Activity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) show promise as enzyme inhibitors or antimicrobial agents.
Critical Analysis of Functionalization Strategies
- Alkyl vs. Aromatic Substituents :
Alkyl chains (methyl, decyl) prioritize lipophilicity, while aromatic groups (nitrophenyl, biphenylyloxy) enhance rigidity and π-stacking capabilities. The choice depends on the target application: alkylated variants for membrane penetration, aromatic derivatives for receptor binding . - Hybrid Derivatives : Compounds like ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate () combine multiple functional groups, enabling dual functionality (e.g., antimicrobial and anti-inflammatory) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


